Pseudolaric acid A beta-D-glucoside
Overview
Description
Biochemical Analysis
Biochemical Properties
It has been shown to have anti-inflammatory properties . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Pseudolaric acid A beta-D-glucoside has been shown to have effects on various types of cells. For instance, it has been demonstrated to exert anti-inflammatory effects
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudolaric acid A-O-beta-D-glucopyranoside is typically isolated from natural sources rather than synthesized through artificial means. The compound is extracted from the bark of Pseudolarix kaempferi using organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The extraction process involves grinding the bark into a fine powder, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Pseudolaric acid A-O-beta-D-glucopyranoside involves large-scale extraction from Pseudolarix kaempferi bark. The process includes harvesting the bark, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pseudolaric acid A-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranoside moiety can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine (NH2OH) and hydrazine (N2H4).
Major Products Formed
Scientific Research Applications
Pseudolaric acid A-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
Pseudolaric acid A-O-beta-D-glucopyranoside exerts its effects through multiple mechanisms:
Antifungal Activity: The compound disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death.
Antifertility Activity: It interferes with the normal functioning of reproductive cells, inhibiting fertilization and embryo development.
The molecular targets and pathways involved include the inhibition of key enzymes and proteins essential for fungal cell wall synthesis and reproductive cell function .
Comparison with Similar Compounds
Pseudolaric acid A-O-beta-D-glucopyranoside is unique due to its dual antifungal and antifertility activities. Similar compounds include:
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWRYGMQNKDQB-VHJBJYHKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276462 | |
Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98891-44-2 | |
Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98891-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?
A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of this compound. Further research is needed to assess its potential antimicrobial effects.
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